molecular formula C6H6N4O3 B1482701 Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate CAS No. 1646202-22-3

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate

Cat. No. B1482701
CAS RN: 1646202-22-3
M. Wt: 182.14 g/mol
InChI Key: UPVBKNJWBCHLPE-UHFFFAOYSA-N
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Description

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate, also known as MAOC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MAOC is a highly reactive compound that contains an azide group, which makes it useful for a variety of chemical reactions.

Scientific Research Applications

1. Synthesis and Transformations in Organic Chemistry

Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate and its derivatives are pivotal in the field of organic synthesis. For instance, NH-1,2,3-triazoles can be prepared via copper(I)-catalyzed 1,3-dipolar cycloaddition, utilizing organic azides like azidomethyl morpholine-4-carboxylate, a similar compound to this compound (Loren et al., 2005). Similarly, complex organic molecules such as oxazole-4-carboxylate derivatives are synthesized from N-acyl-β-halodehydroaminobutyric acid derivatives, demonstrating the versatility of oxazole derivatives in organic chemistry (Ferreira et al., 2010).

2. Photophysical Properties and Applications

The photophysical properties of oxazole derivatives, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, are explored for potential applications as fluorescent probes. These studies are crucial in understanding the solvent sensitivity and fluorescence quantum yields of oxazole derivatives, providing insight into their applicability in various scientific fields (Lopes et al., 2011).

3. Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, oxazole derivatives show promise in the synthesis of compounds with potential biological activities. For example, 5-substituted oxazole-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation, demonstrating the therapeutic potential of oxazole derivatives in medicine (Ozaki et al., 1983).

4. Corrosion Inhibition Research

Oxazole derivatives, closely related to this compound, have been studied as corrosion inhibitors for metals. These studies provide valuable insights into the development of new materials and methods for protecting metals from corrosion, a crucial aspect in various industrial applications (Rahmani et al., 2018).

properties

IUPAC Name

methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-12-6(11)4-3-13-5(9-4)2-8-10-7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBKNJWBCHLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1646202-22-3
Record name methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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